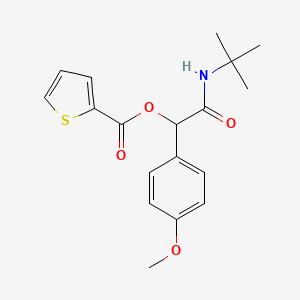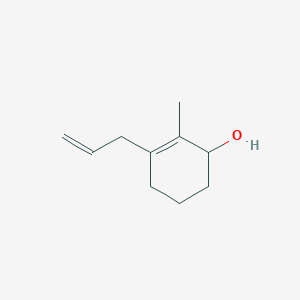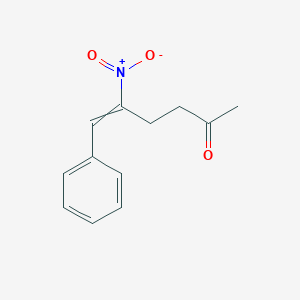![molecular formula C17H25NO B12587035 Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- CAS No. 647017-98-9](/img/structure/B12587035.png)
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- is an organic compound with a complex structure that includes a phenol group, a cyclohexyl group, and a butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution . The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process might include steps such as alkylation, amination, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols with different functional groups.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, o-cyclohexyl-: This compound has a similar structure but lacks the butenyl group.
2-Cyclohexylphenol: Another similar compound with a cyclohexyl group attached to the phenol ring.
Uniqueness
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- is unique due to the presence of the butenyl group, which can influence its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
647017-98-9 |
|---|---|
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
2-(1-cyclohexylbut-3-enylamino)-3-methylphenol |
InChI |
InChI=1S/C17H25NO/c1-3-8-15(14-10-5-4-6-11-14)18-17-13(2)9-7-12-16(17)19/h3,7,9,12,14-15,18-19H,1,4-6,8,10-11H2,2H3 |
InChI-Schlüssel |
ZKZOXWYTUROXRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)NC(CC=C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)


![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile](/img/structure/B12586989.png)

![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)


![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12587031.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)

![Methyl 2-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12587054.png)
![{2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12587059.png)
